molecular formula C17H18F3NO4S B2684627 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105236-04-1

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2684627
CAS No.: 1105236-04-1
M. Wt: 389.39
InChI Key: HPXWUFPGWIZPRA-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Sulfonamide Formation: The phenoxyethyl intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are often explored for their potential as enzyme inhibitors or antimicrobial agents. The trifluoromethyl group can enhance the biological activity and metabolic stability of the compound.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of the compound, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylbenzenesulfonamide: Lacks the phenoxyethyl and trifluoromethyl groups, making it less versatile.

    N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.

Uniqueness

The combination of the methoxy, methyl, phenoxyethyl, and trifluoromethyl groups in 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide provides a unique set of properties that can be tailored for specific applications in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-12-6-7-15(24-2)16(10-12)26(22,23)21-8-9-25-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWUFPGWIZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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